![molecular formula C20H23N5O4S B2942806 N-isopropyl-2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide CAS No. 893912-38-4](/img/structure/B2942806.png)
N-isopropyl-2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide
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Description
N-isopropyl-2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H23N5O4S and its molecular weight is 429.5. The purity is usually 95%.
BenchChem offers high-quality N-isopropyl-2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-isopropyl-2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral Activity
Indole derivatives, which share structural similarities with the compound , have been reported to exhibit antiviral properties. Compounds with an indole nucleus have shown inhibitory activity against influenza A and other viruses . This suggests that our compound could potentially be developed as an antiviral agent, particularly against RNA and DNA viruses.
Anticancer Potential
The structural complexity of the compound indicates potential for anticancer activity. Similar pyrimidine-derived indole ribonucleosides have been synthesized and tested for antiproliferative effects against various cancer cell lines . This compound could be explored for its efficacy in inhibiting the growth of cancerous cells.
Antimicrobial Effects
Indole derivatives are known for their antimicrobial activity. The compound could be researched for its effectiveness against a range of bacterial and fungal pathogens, contributing to the development of new antimicrobial agents .
Anti-inflammatory Properties
The bioactive aromatic compounds containing the indole nucleus have demonstrated anti-inflammatory activities. Research into the compound’s ability to modulate inflammatory responses could lead to new treatments for chronic inflammatory diseases .
Antidiabetic Applications
Indole derivatives have been associated with antidiabetic effects. Investigating the compound’s potential to act on diabetic pathways could provide insights into novel therapeutic approaches for diabetes management .
Antimalarial Activity
Given the biological activities of similar compounds, there is a possibility that this compound could exhibit antimalarial properties. Further research could explore its use in preventing or treating malaria .
Anticholinesterase Activity
Compounds with an indole nucleus have been found to possess anticholinesterase activity, which is crucial in treating neurodegenerative diseases like Alzheimer’s. The compound could be evaluated for its potential in this therapeutic area .
Antioxidant Properties
The indole nucleus is associated with antioxidant activities. This compound could be studied for its ability to scavenge free radicals and protect cells from oxidative stress, which is implicated in various diseases .
properties
IUPAC Name |
2-[7-(2-methoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O4S/c1-11(2)21-14(26)10-30-18-15-17(24(3)20(28)25(4)19(15)27)22-16(23-18)12-8-6-7-9-13(12)29-5/h6-9,11H,10H2,1-5H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTDGPQRSJQUITJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CSC1=NC(=NC2=C1C(=O)N(C(=O)N2C)C)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-isopropyl-2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide |
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